molecular formula C9H11FO2 B8775106 (3-(2-Fluoroethoxy)phenyl)methanol

(3-(2-Fluoroethoxy)phenyl)methanol

Cat. No.: B8775106
M. Wt: 170.18 g/mol
InChI Key: CGOVROUESQOHRA-UHFFFAOYSA-N
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Description

(3-(2-Fluoroethoxy)phenyl)methanol is a useful research compound. Its molecular formula is C9H11FO2 and its molecular weight is 170.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

[3-(2-fluoroethoxy)phenyl]methanol

InChI

InChI=1S/C9H11FO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,11H,4-5,7H2

InChI Key

CGOVROUESQOHRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCF)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thirty grams of ethyl 3-hydroxybenzoate, 14.9 g of 1-fluoro-2-chloroethane and 37.4 g of anhydrous potassium carbonate were added to 130 ml of dimethylformamide. With stirring, the reaction was carried out at 120° C. for 4 hours. The reaction mixture was cooled to room temperature, poured into water, and extracted with toluene. The toluene layer was washed with water, and dried over anhydrous sodium sulfate. Toluene was evaporated under reduced pressure to give 32.6 g of crude ethyl 3-(2-fluoroethoxy)benzoate. The resulting crude ethyl 3-(2-fluoroethoxy)benzoate (32.6 g) was added at 40° to 45° C. to a solution of 6.0 g of lithium aluminum hydride in 200 ml of dry tetrahydrofuran, and the mixture was heated under reflux for 2 hours. After the reaction, the reaction mixture was cooled to room temperature. Ethanol and water in this order were added to the mixture to decompose the unreacted lithium aluminum hydride. Water was then added, and the mixture was extracted with toluene. The toluene layer was washed with water, and dried over anhydrous sodium sulfate. Toluene was removed to give 26.0 g of crude 3-(2-fluoroethoxy)benzyl alcohol This compound was chlorinated to give 30.0 g of 3-(2-fluoroethoxy)benzyl chloride.
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